molecular formula C11H9N5OS2 B394022 2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

カタログ番号: B394022
分子量: 291.4 g/mol
InChIキー: FLQNZEWXXIIPSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H9N5OS2 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a novel derivative that combines the structural features of benzimidazole and thiadiazole, two moieties known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antibacterial, anticancer, and enzyme inhibition properties based on recent studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C4H5N3OS2\text{C}_4\text{H}_5\text{N}_3\text{OS}_2

This structure includes:

  • A benzimidazole ring that contributes to its biological activity.
  • A thiadiazole moiety known for its potential in medicinal chemistry.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of compounds containing both benzimidazole and thiadiazole moieties. For instance:

  • A series of 5-amino-1,3,4-thiadiazole derivatives were synthesized and evaluated for antibacterial activity against various bacterial strains. The results indicated that most derivatives exhibited good to moderate activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) .

Table 1: Antibacterial Activity of Related Compounds

CompoundGram-positive ActivityGram-negative Activity
Compound AModerate (MIC = 32 µg/mL)Good (MIC = 16 µg/mL)
Compound BGood (MIC = 16 µg/mL)Moderate (MIC = 32 µg/mL)
This compoundTBDTBD

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. In particular:

  • A study on 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives revealed significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Notably, compounds with specific substitutions showed IC50 values lower than that of sorafenib, a standard anticancer drug .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
SorafenibHeLa7.91
Compound 5dHeLa0.37
Compound 5gHeLa0.73
Compound 5kHeLa0.95

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has also been explored:

  • Carbonic Anhydrase Inhibition : Studies have shown that certain derivatives of thiadiazole exhibit inhibitory activity against human carbonic anhydrases I and II (hCA I and hCA II). These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

Table 3: Enzyme Inhibition Data

CompoundEnzyme TargetInhibition (%)
Compound AhCA I85
Compound BhCA II78
This compoundTBD

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to the presence of the benzimidazole and thiadiazole rings. The SAR studies suggest that modifications on these rings can enhance or diminish biological activity. For example:

  • Substituents on the thiadiazole ring significantly affect the potency against cancer cell lines.

Case Studies

  • Antibacterial Evaluation : In a comparative study involving multiple benzimidazole derivatives, the compound demonstrated superior antibacterial activity compared to standard antibiotics.
  • Anticancer Efficacy : Flow cytometry analysis indicated that certain derivatives induced apoptosis in HeLa cells through cell cycle arrest at the sub-G1 phase.

特性

分子式

C11H9N5OS2

分子量

291.4 g/mol

IUPAC名

2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H9N5OS2/c17-9(15-11-16-12-6-19-11)5-18-10-13-7-3-1-2-4-8(7)14-10/h1-4,6H,5H2,(H,13,14)(H,15,16,17)

InChIキー

FLQNZEWXXIIPSB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NN=CS3

正規SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NN=CS3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。